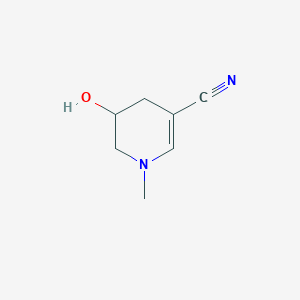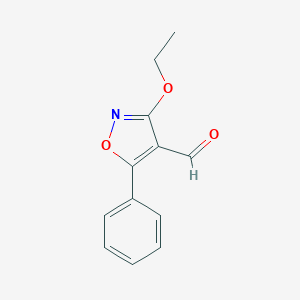
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde (EPIC) is a chemical compound that belongs to the isoxazole family. EPIC has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is not fully understood. However, it has been suggested that 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde may exert its biological activities by interacting with various cellular targets, including enzymes and receptors. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been found to exhibit antimicrobial activity by disrupting bacterial cell membranes.
Effets Biochimiques Et Physiologiques
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biochemical and physiological effects. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to inhibit the production of prostaglandins, which are lipid mediators involved in the inflammatory response. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been found to exhibit cytotoxic activity against cancer cells by inducing apoptosis. Additionally, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several advantages for lab experiments. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is relatively easy to synthesize and is commercially available. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is also stable under normal laboratory conditions. However, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has some limitations for lab experiments. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has poor solubility in water, which can limit its use in aqueous-based assays. Additionally, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has low bioavailability, which can limit its use in in vivo studies.
Orientations Futures
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several potential future directions. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde can be further studied for its potential applications in the development of novel anti-inflammatory, antimicrobial, and anticancer drugs. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde can also be further studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, the synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde analogs can be explored to improve its biological activity and pharmacokinetic properties.
Conclusion
In conclusion, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several advantages for lab experiments, including its ease of synthesis and stability. However, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has some limitations, including its poor solubility in water and low bioavailability. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several potential future directions, including the development of novel drugs and the synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde analogs.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate, followed by the reaction of the resulting hydrazide with phenyl isocyanate. The final step involves the oxidation of the resulting isoxazole with chromium trioxide. The yield of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde obtained through this method is approximately 60%.
Applications De Recherche Scientifique
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
166180-44-5 |
|---|---|
Nom du produit |
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde |
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3-ethoxy-5-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12-10(8-14)11(16-13-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
FDUHIHMSJBNMOY-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=NOC(=C1C=O)C2=CC=CC=C2 |
Synonymes |
4-Isoxazolecarboxaldehyde,3-ethoxy-5-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



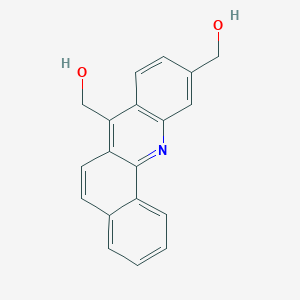
![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
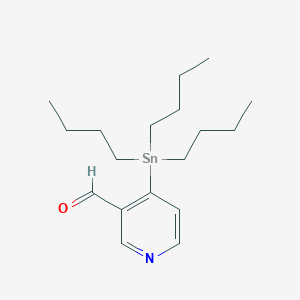
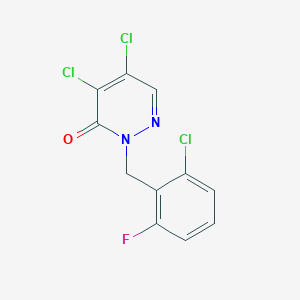
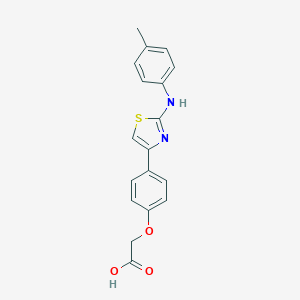
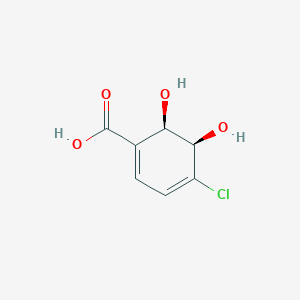
![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
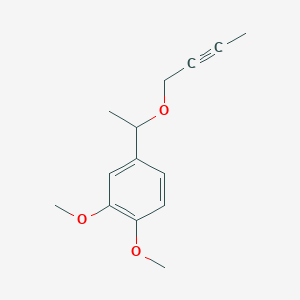
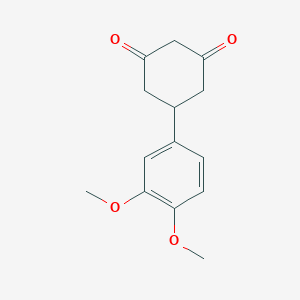
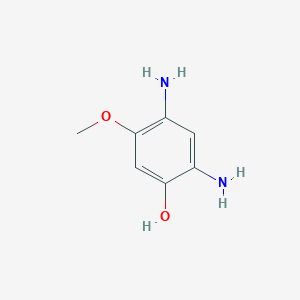
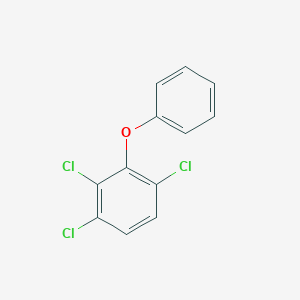
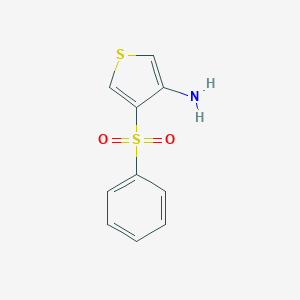
![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)
